molecular formula C10H11NO4S B3373589 3-Acetyl-2-(furan-2-yl)-1,3-thiazolidine-4-carboxylic acid CAS No. 1008267-56-8

3-Acetyl-2-(furan-2-yl)-1,3-thiazolidine-4-carboxylic acid

Cat. No.: B3373589
CAS No.: 1008267-56-8
M. Wt: 241.27 g/mol
InChI Key: TUMPYVWHXLSDJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl-2-(furan-2-yl)-1,3-thiazolidine-4-carboxylic acid is an organic compound that features a thiazolidine ring fused with a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-2-(furan-2-yl)-1,3-thiazolidine-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-furylamine with thioglycolic acid, followed by acetylation. The reaction conditions often require a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the same basic steps but optimized for large-scale production, including precise control of temperature, pressure, and reaction time to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-2-(furan-2-yl)-1,3-thiazolidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the furan ring, especially at the 2-position, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Alkylated furan derivatives.

Scientific Research Applications

3-Acetyl-2-(furan-2-yl)-1,3-thiazolidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism by which 3-Acetyl-2-(furan-2-yl)-1,3-thiazolidine-4-carboxylic acid exerts its effects involves interaction with specific molecular targets. For instance, its antimicrobial activity is believed to result from the inhibition of bacterial cell wall synthesis. The compound may bind to enzymes involved in the synthesis of peptidoglycan, thereby disrupting the cell wall and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    2-(Furan-2-yl)-1,3-thiazolidine-4-carboxylic acid: Lacks the acetyl group, which may affect its reactivity and biological activity.

    3-Acetyl-1,3-thiazolidine-4-carboxylic acid: Lacks the furan ring, which may influence its electronic properties and applications.

Uniqueness

3-Acetyl-2-(furan-2-yl)-1,3-thiazolidine-4-carboxylic acid is unique due to the presence of both the furan and thiazolidine rings, which confer distinct electronic and steric properties. This dual-ring structure enhances its potential for diverse chemical reactions and applications in various fields.

Properties

IUPAC Name

3-acetyl-2-(furan-2-yl)-1,3-thiazolidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4S/c1-6(12)11-7(10(13)14)5-16-9(11)8-3-2-4-15-8/h2-4,7,9H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMPYVWHXLSDJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CSC1C2=CC=CO2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Acetyl-2-(furan-2-yl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-Acetyl-2-(furan-2-yl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
3-Acetyl-2-(furan-2-yl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 4
3-Acetyl-2-(furan-2-yl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 5
3-Acetyl-2-(furan-2-yl)-1,3-thiazolidine-4-carboxylic acid
Reactant of Route 6
3-Acetyl-2-(furan-2-yl)-1,3-thiazolidine-4-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.